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Compound of Interest
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Cat. No.: B1324544 Get Quote

For researchers and drug development professionals navigating the challenging landscape of

hypomethylating agent (HMA)-failed myelodysplastic syndromes (MDS), the pursuit of effective

second-line therapies is a critical endeavor. This guide provides a comprehensive evaluation of

Rigosertib, a multi-kinase inhibitor, and compares its efficacy with other emerging treatment

modalities in this patient population. The information is supported by experimental data from

key clinical trials to aid in objective assessment.

Rigosertib: Mechanism of Action and Clinical Trial
Outcomes
Rigosertib is a novel small molecule that functions as a multi-kinase inhibitor. Its primary

mechanisms of action include the inhibition of Polo-like kinase 1 (PLK1) and the

phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] Additionally, Rigosertib acts as

a RAS mimetic, binding to the RAS-binding domains (RBDs) of effector proteins like RAF

kinases, thereby disrupting the RAS-RAF-MEK signaling cascade.[3][4][5] This multi-pronged

approach aims to induce mitotic arrest and apoptosis in malignant cells.

Key Clinical Trials for Rigosertib:
Two pivotal Phase 3 clinical trials have assessed the efficacy of intravenous Rigosertib in

patients with higher-risk MDS who have failed prior HMA therapy: the ONTIME trial and the

INSPIRE trial.
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In the ONTIME study, Rigosertib plus best supportive care (BSC) did not demonstrate a

statistically significant improvement in overall survival (OS) compared to BSC alone in the

overall patient population (median OS 8.2 months vs. 5.8 months, respectively; p=0.27).[6]

However, a pre-specified subgroup analysis of patients who had progressed on or failed prior

HMA treatment showed a median OS of 8.5 months for Rigosertib compared to 4.7 months for

BSC.[6]

The subsequent INSPIRE trial was designed to confirm these findings in a larger patient

population. Unfortunately, this trial also failed to meet its primary endpoint of improved OS. The

median OS for patients treated with Rigosertib was 6.4 months, compared to 6.3 months for the

physician's choice of treatment (p=0.33).[7][8][9]

Comparative Efficacy of Alternative Therapies
The landscape of treatment for HMA-failed MDS is evolving, with several alternative therapies

under investigation. The following tables summarize the efficacy data for some of the most

prominent alternatives, allowing for a comparative assessment against Rigosertib.

Table 1: Efficacy of Rigosertib in HMA-Failed Higher-Risk MDS

Clinical
Trial

Treatment
Arm

N

Median
Overall
Survival
(OS)

Overall
Response
Rate (ORR)

Complete
Remission
(CR)

INSPIRE
Rigosertib +

BSC
~240

6.4 months[7]

[8]
Not Reported Not Reported

Physician's

Choice +

BSC

~120
6.3 months[7]

[8]
Not Reported Not Reported

ONTIME
Rigosertib +

BSC
199 8.2 months[6] Not Reported Not Reported

BSC alone 100 5.8 months[6] Not Reported Not Reported

Table 2: Efficacy of Alternative Agents in HMA-Failed Higher-Risk MDS
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Drug
Class

Drug
Name

Clinical
Trial

N

Median
Overall
Survival
(OS)

Overall
Respons
e Rate
(ORR)

Complete
Remissio
n (CR)

Next-

Generation

HMA

Guadecitab

ine
ASTRAL-2 148

6.4

months[10]

27%

(CR+CRi)

17%

(CR+CRp)

[10]

BCL-2

Inhibitor

Venetoclax

+

Azacitidine

Phase 1b

(NCT0296

6782)

44

12.6

months[11]

[12]

39%

(marrow

response)

7%[11][12]

IDH1

Inhibitor
Ivosidenib

Phase 1

(NCT0207

4839)

18
35.7

months[13]

83.3%

(OR)

38.9%[13]

[14]

IDH2

Inhibitor
Enasidenib

Phase 2

(NCT0338

3575)

23

20

months[6]

[15]

35% 22%[6][15]

CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery,

CRp: Complete Remission with incomplete platelet recovery, mCR: marrow Complete

Remission, OR: Objective Response, ORR: Overall Response Rate. Note: The patient

populations and study designs of these trials may differ, and direct cross-trial comparisons

should be made with caution.

Signaling Pathway of Rigosertib
The following diagram illustrates the multi-targeted mechanism of action of Rigosertib,

highlighting its inhibitory effects on key signaling pathways involved in cell proliferation and

survival.
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Caption: Rigosertib's multi-target mechanism of action.
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Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are

summaries of the experimental protocols for the key trials discussed.

Rigosertib: INSPIRE Trial (NCT02562443)
Study Design: A Phase 3, multicenter, randomized, open-label, controlled study.[8][14][16]

Patient Population: Patients with higher-risk MDS who had progressed on, failed to respond

to, or relapsed after previous treatment with azacitidine or decitabine.[9]

Intervention: Patients were randomized in a 2:1 ratio to receive either intravenous Rigosertib

(1800 mg/24h as a 72-hour continuous infusion on days 1, 2, and 3 of a 2-week cycle for the

first 8 cycles, and then of a 4-week cycle) plus BSC, or Physician's Choice of therapy plus

BSC.[8]

Primary Endpoint: Overall Survival (OS).[8]

Guadecitabine: ASTRAL-2 Trial (NCT02920008)
Study Design: A Phase 3, randomized, open-label, multicenter study.[17][18]

Patient Population: Adults with previously treated acute myeloid leukemia (AML) or

MDS/chronic myelomonocytic leukemia (CMML) who were refractory to or had relapsed after

intensive chemotherapy.[10]

Intervention: Patients were randomized 1:1 to receive either subcutaneous Guadecitabine

(60 mg/m² on days 1-5 of a 28-day cycle) or a pre-selected physician's treatment choice (TC)

which could include intensive chemotherapy, low-intensity treatment, or best supportive care.

[17]

Primary Endpoint: Overall Survival (OS).[10]

Venetoclax + Azacitidine: Phase 1b Trial (NCT02966782)
Study Design: A Phase 1b, open-label, multicenter, dose-escalation and dose-expansion

study.[11][12]
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Patient Population: Adult patients with relapsed or refractory MDS who had failed prior HMA

therapy.[19]

Intervention: Patients received escalating doses of oral Venetoclax (100, 200, or 400 mg

daily for 14 days) in combination with intravenous or subcutaneous Azacitidine (75 mg/m² on

days 1-7 of a 28-day cycle).[11][12]

Primary Endpoints: Safety, tolerability, and determination of the maximum tolerated dose

(MTD) and recommended Phase 2 dose (RP2D). Efficacy was a secondary endpoint.[19]

Ivosidenib: Phase 1 Trial (NCT02074839)
Study Design: A Phase 1, open-label, single-arm, dose-escalation and expansion study.[13]

[20]

Patient Population: Patients with relapsed or refractory MDS with a documented IDH1

mutation.[21][22]

Intervention: Patients received oral Ivosidenib 500 mg once daily in 28-day cycles.[21]

Primary Endpoints: Safety, tolerability, and clinical activity, including the rate of complete

remission (CR) and partial remission (PR).[14]

Enasidenib: Phase 2 Trial (NCT03383575)
Study Design: A Phase 2, two-arm, multicenter, open-label study.[6][23]

Patient Population: Arm B included patients with IDH2-mutant MDS who were relapsed or

refractory to prior HMA therapy.[24]

Intervention: Patients in Arm B received oral Enasidenib 100 mg once daily in 28-day cycles.

[23]

Primary Endpoint: Overall Response Rate (ORR).[24]
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The clinical development of Rigosertib in HMA-failed MDS has been challenging, with two large

Phase 3 trials failing to demonstrate a significant overall survival benefit in the intent-to-treat

population. While a signal of potential efficacy was observed in a subgroup of the ONTIME trial,

this was not confirmed in the subsequent INSPIRE trial.

In contrast, several alternative therapeutic strategies are showing promise. Targeted therapies

such as the IDH inhibitors Ivosidenib and Enasidenib have demonstrated impressive response

rates and durable remissions in molecularly defined patient subgroups. The combination of

Venetoclax with HMAs has also shown encouraging overall survival in this difficult-to-treat

population.

For researchers and clinicians, these findings underscore the importance of a personalized

approach to treating HMA-failed MDS. While Rigosertib's broad mechanism of action initially

held promise, the future of therapy in this setting likely lies in the identification of predictive

biomarkers and the development of targeted agents for specific patient subpopulations.

Continued investigation through well-designed clinical trials remains paramount to improving

outcomes for patients with this challenging disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.benchchem.com/product/b1324544#evaluating-
rigosertib-s-efficacy-in-hypomethylating-agent-failed-mds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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